molecular formula C7H9NO3 B12621037 Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate CAS No. 918299-66-8

Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate

Cat. No.: B12621037
CAS No.: 918299-66-8
M. Wt: 155.15 g/mol
InChI Key: RSLAGBBSVIKKLY-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound featuring a partially saturated pyridine ring with a hydroxyl (-OH) group at position 2 and a methyl ester (-COOCH₃) at position 2.

Properties

CAS No.

918299-66-8

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate

InChI

InChI=1S/C7H9NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h2-4,6,8-9H,1H3

InChI Key

RSLAGBBSVIKKLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(NC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate typically involves the Hantzsch reaction, which is a multicomponent reaction. The reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted dihydropyridines and pyridine derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

Anticancer Properties

Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate has been implicated in various studies for its potential anticancer activity. Research indicates that derivatives of this compound exhibit selective cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxic Activity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of several pyridine derivatives, including this compound, the following results were observed:

CompoundCell Line TestedLC50 (µM)
This compoundMCF7 (Breast)19.15
This compoundHep-G2 (Liver)17.34
This compoundCACO-2 (Colon)14.70

These findings suggest that this compound has significant growth inhibitory effects on tumor cells compared to standard chemotherapeutic agents like doxorubicin .

Antioxidant Activity

The compound also demonstrates notable antioxidant properties. In vitro assays have shown that it can effectively scavenge free radicals, thereby protecting cells from oxidative stress.

Case Study: Antioxidant Activity Assessment

The antioxidant capacity of this compound was evaluated using the DPPH assay, yielding the following results:

CompoundDPPH Scavenging Activity (%)
This compound75% at 100 µM

This level of activity indicates that the compound can serve as a potential lead for developing antioxidant therapies .

Phosphodiesterase Inhibition

Recent studies have highlighted the role of this compound as a phosphodiesterase inhibitor. This mechanism is relevant for its therapeutic potential in treating various conditions associated with dysregulated signaling pathways.

Case Study: PDE3A Inhibition

In an investigation focused on phosphodiesterase inhibitors, this compound showed moderate inhibitory activity against PDE3A:

CompoundIC50 (nM)
This compound50 nM

This suggests that the compound could be explored further for its implications in cancer therapy and other diseases where PDE3A is a target .

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate involves its interaction with molecular targets such as calcium channels. The compound acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action leads to the relaxation of smooth muscle cells and a reduction in blood pressure. The molecular pathways involved include the inhibition of voltage-gated calcium channels, which play a crucial role in cardiovascular function .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs are compared below, highlighting differences in substituents, functional groups, and biological relevance:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate -OH (C2), -COOCH₃ (C4) C₇H₇NO₃ 153.14 Potential redox activity (inferred)
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate -Ph (C2, C6), -COOCH₂CH₃ (C3), piperidinylacetyl (C1) C₂₇H₃₀N₂O₄ 470.54 Antibacterial, antitumor activities
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid -CH₃ (N1), -O (C2), -COOH (C3) C₇H₇NO₃ 153.14 Oxo group enhances H-bond acceptor capacity
Methyl cyclopentenolone (2-hydroxy-3-methylcyclopent-2-en-1-one) Cyclopentenone core, -COOCH₃ C₆H₈O₃ 128.13 Flavoring agent; distinct bicyclic structure

Key Observations:

  • Positional Effects: The hydroxyl group at C2 in the target compound may act as a hydrogen bond donor, contrasting with the oxo group in 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, which serves as a hydrogen bond acceptor .
  • Ester vs.
  • Biological Activity : The ethyl ester derivative with phenyl and piperidinylacetyl groups () demonstrates marked antibacterial and antitumor properties, suggesting that bulky substituents and extended conjugation may enhance bioactivity .

Physicochemical Properties

  • Solubility : The hydroxyl and ester groups in the target compound may confer moderate polarity, balancing aqueous and organic solubility. In contrast, the phenyl-substituted analog () exhibits lower solubility due to hydrophobic aromatic rings .
  • This contrasts with the cyclopentenolone analog (), where the bicyclic structure enhances stability .

Biological Activity

Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes the current understanding of its biological activity, including antibacterial, antifungal, anticancer properties, and mechanisms of action.

  • Molecular Formula : C7_7H7_7NO3_3
  • Molecular Weight : 153.14 g/mol
  • CAS Number : 130879-43-5

This compound and its derivatives are known to interact with various biological targets:

  • Receptor Binding : The compound exhibits high affinity for multiple receptors, influencing various cellular functions.
  • Biochemical Pathways : It is involved in pathways related to antiviral, anti-inflammatory, anticancer, and antimicrobial activities.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli30 µg/mL

A study highlighted that this compound shows enhanced activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a structure-activity relationship that warrants further investigation.

Antifungal Activity

The compound has also been evaluated for antifungal efficacy:

  • It demonstrated the ability to inhibit the growth of Candida albicans.
  • Mechanisms include disruption of cell membrane integrity and interference with ergosterol biosynthesis.

In vitro assays revealed effective growth inhibition at concentrations as low as 25 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

Cancer Cell Line IC50 (µM)
Breast Cancer15
Lung Cancer20

Preliminary findings suggest that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study published in Pharmaceutical Science, researchers synthesized several derivatives and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC of 15 µg/mL against S. aureus, indicating potential for developing new antibacterial agents from this scaffold.

Case Study 2: Antifungal Mechanism

Another investigation focused on the antifungal properties against Candida species. Using growth inhibition assays and membrane integrity tests, the study concluded that the compound effectively disrupts fungal cells at concentrations as low as 25 µg/mL.

Research Applications

This compound is being studied for various applications:

  • Medicinal Chemistry : As a precursor for synthesizing bioactive molecules.
  • Pharmaceutical Development : Potential use as a lead compound in drug discovery for antibacterial and anticancer therapies.

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